![molecular formula C18H19N5O3 B2750180 3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896322-24-0](/img/structure/B2750180.png)
3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups including an imidazole ring, a purine ring, and a furan ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as “F2542-1527”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antiproliferative Activity
Furan-based compounds have shown promising antiproliferative activity against cancer cell lines . For instance, some furan-based thiosemicarbazides and 1,2,4-triazoles have demonstrated high antiproliferative activity against the cervical (HeLa) cancer cell line .
Antioxidant Activity
Furan-based compounds have also been found to exhibit antioxidant activities . These compounds can inhibit lipid peroxidation, which is a key factor in the development of various diseases .
Antifungal Activity
Some furan derivatives have been found to inhibit the growth of yeast-like fungi Candida albicans . This suggests potential applications in the treatment of fungal infections .
Antiviral Activity
Furfural derivatives, which include furan-based compounds, have been studied for their potential antiviral activities . This opens up possibilities for the development of new antiviral drugs .
Fluorescent Probes
Furan-based compounds have been used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic, making them useful in biomedical research, environmental monitoring, and food safety .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of F2542-1527 is Nanoluciferase (NLuc) .
Mode of Action
F2542-1527 interacts with NLuc as a bioluminescence substrate . The compound is part of a series of novel furimazine derivatives designed to extend the range of bioluminescence substrates .
Biochemical Pathways
Given its interaction with nluc, it’s likely that it plays a role inbioluminescence pathways .
Pharmacokinetics
The compound was synthesized under mild synthetic conditions supported by microwave radiation , which could potentially influence its bioavailability.
Result of Action
The result of F2542-1527’s action is the production of bioluminescence. In particular, it has been noted for its reasonable bioluminescence properties for both in vitro and in vivo biological evaluations . This suggests that the compound can be used to broaden the application of NLuc bioluminescence techniques, especially for in vivo bioluminescent imaging .
properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-5-8-21-16(24)14-15(20(4)18(21)25)19-17-22(10-13-7-6-9-26-13)11(2)12(3)23(14)17/h5-7,9H,1,8,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFNUVZKXYNNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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